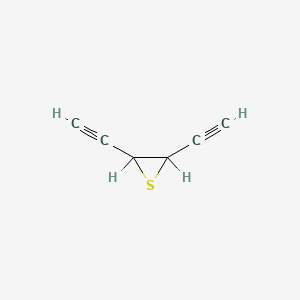
Thiirane, cis-2,3-diethynyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiirane, cis-2,3-diethynyl- is a sulfur-containing heterocyclic compound with the molecular formula C₆H₄S It is a stereoisomer of thiirane, characterized by the presence of two ethynyl groups at the 2 and 3 positions in a cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiirane, cis-2,3-diethynyl- can be synthesized through several methods. One common approach involves the reaction of ethylene carbonate with potassium thiocyanate (KSCN) to produce ethylene sulfide, which can then be further modified to introduce the ethynyl groups . Another method involves the use of thiourea in a deep eutectic solvent to generate thiiranes from epoxides .
Industrial Production Methods
Industrial production of thiirane compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
Thiirane, cis-2,3-diethynyl- undergoes various chemical reactions, including:
Oxidation: Thiiranes can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of thiiranes can lead to the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom, leading to the formation of various substituted thiiranes.
Common Reagents and Conditions
Common reagents used in the reactions of thiirane, cis-2,3-diethynyl- include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiourea, amines.
Major Products
The major products formed from the reactions of thiirane, cis-2,3-diethynyl- include sulfoxides, sulfones, thiols, thioethers, and various substituted thiiranes .
Scientific Research Applications
Thiirane, cis-2,3-diethynyl- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of sulfur-containing heterocycles and polymers.
Biology: Investigated for its potential as an inhibitor of certain enzymes and biological pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of thiirane, cis-2,3-diethynyl- involves its interaction with various molecular targets and pathways. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Thiirane, cis-2,3-diethynyl- can be compared with other similar compounds, such as:
Thiirane, trans-2,3-diethynyl-: The trans isomer of thiirane, cis-2,3-diethynyl-, which has different stereochemical properties and reactivity.
Thiirane, cis-2,3-diphenyl-: Another cis isomer with phenyl groups instead of ethynyl groups, used in different synthetic applications.
Thiirane, trans-2,3-diphenyl-: The trans isomer of thiirane, cis-2,3-diphenyl-, with distinct chemical behavior and applications.
Properties
CAS No. |
50555-56-1 |
|---|---|
Molecular Formula |
C6H4S |
Molecular Weight |
108.16 g/mol |
IUPAC Name |
2,3-diethynylthiirane |
InChI |
InChI=1S/C6H4S/c1-3-5-6(4-2)7-5/h1-2,5-6H |
InChI Key |
ZEODDVBXGCQFTC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1C(S1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















